N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound with a unique structure that includes a chloro-substituted aromatic ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chloro-4,6-dimethylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted imidazole compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the aromatic ring or the imidazole moiety .
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-thiophenesulfonamide
- N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
4201-36-9 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H14ClN3/c1-7-5-8(2)10(9(12)6-7)15-11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H2,13,14,15) |
InChI Key |
ZDUXIFRRLHCEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)C |
Origin of Product |
United States |
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